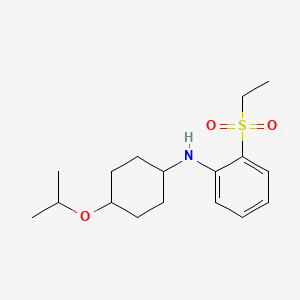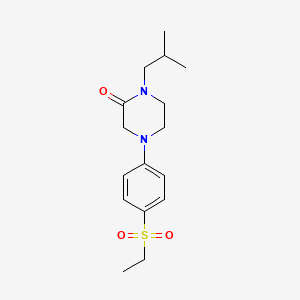
2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline is an organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by the presence of an ethylsulfonyl group attached to an aniline moiety, which is further substituted with a propan-2-yloxy group on a cyclohexyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexyl intermediate: The cyclohexyl ring is functionalized with a propan-2-yloxy group through an etherification reaction.
Introduction of the ethylsulfonyl group: The ethylsulfonyl group is introduced via sulfonylation of the aniline derivative.
Coupling reaction: The functionalized cyclohexyl intermediate is coupled with the sulfonylated aniline derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the aniline moiety.
Scientific Research Applications
2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The propan-2-yloxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-ethylsulfonyl-N-(4-methoxycyclohexyl)aniline: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
2-ethylsulfonyl-N-(4-ethoxycyclohexyl)aniline: Contains an ethoxy group instead of a propan-2-yloxy group.
Uniqueness
2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline is unique due to the presence of the propan-2-yloxy group, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3S/c1-4-22(19,20)17-8-6-5-7-16(17)18-14-9-11-15(12-10-14)21-13(2)3/h5-8,13-15,18H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIXZKFOTLWXGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1NC2CCC(CC2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(3S,4R)-1-(4-methoxypyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624157.png)
![2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6624177.png)
![2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B6624182.png)
![5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile](/img/structure/B6624188.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]cyclopropanesulfonamide](/img/structure/B6624197.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6624199.png)
![9-(4-Ethylsulfonylphenyl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B6624201.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-1,2-dimethylimidazole-4-sulfonamide](/img/structure/B6624203.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]methanesulfonamide](/img/structure/B6624207.png)
![N-[(3-chloro-4-methylphenyl)methyl]-1-(2-ethylsulfonylethyl)pyrazol-3-amine](/img/structure/B6624219.png)
![N-[5-[[(3-chloro-4-methylphenyl)methylamino]methyl]-2-methoxyphenyl]acetamide](/img/structure/B6624227.png)
![4-ethylsulfonyl-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B6624233.png)
![4-ethylsulfonyl-N-[2-(3-methylpyridin-4-yl)ethyl]aniline](/img/structure/B6624243.png)

